molecular formula C9H14N2O2 B15272845 1-(butan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid

1-(butan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B15272845
M. Wt: 182.22 g/mol
InChI Key: NCDOJYLBSHEBTC-UHFFFAOYSA-N
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Description

1-(butan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features a butan-2-yl group and a methyl group attached to the pyrazole ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(butan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used.

    Hydrazine Derivative Route:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(butan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(butan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the pyrazole ring can engage in π-π stacking and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(butan-2-yl)-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

    1-(butan-2-yl)-3-methyl-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.

    1-(butan-2-yl)-3-methyl-1H-pyrazole-4-carboxylate: Similar structure but with an ester group instead of a carboxylic acid group.

Uniqueness

1-(butan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

1-butan-2-yl-3-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C9H14N2O2/c1-4-6(2)11-5-8(9(12)13)7(3)10-11/h5-6H,4H2,1-3H3,(H,12,13)

InChI Key

NCDOJYLBSHEBTC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=C(C(=N1)C)C(=O)O

Origin of Product

United States

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